molecular formula C13H9BrIN3O2 B11562201 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11562201
M. Wt: 446.04 g/mol
InChI Key: QXZNUKBOHVTOSE-REZTVBANSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of bromine, iodine, and hydroxyl groups attached to a phenyl ring, which is further linked to a pyridine ring through a carbohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its enzyme inhibition capabilities, which could be useful in drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This is facilitated by the presence of the Schiff base, which can coordinate with metal ions through the nitrogen and oxygen atoms. These metal complexes can then interact with biological targets, such as enzymes, to inhibit their activity. The exact molecular targets and pathways involved depend on the specific application and the metal ion used in the complex.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the Schiff base structure enhances its potential for forming metal complexes and interacting with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9BrIN3O2

Molecular Weight

446.04 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9BrIN3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+

InChI Key

QXZNUKBOHVTOSE-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

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